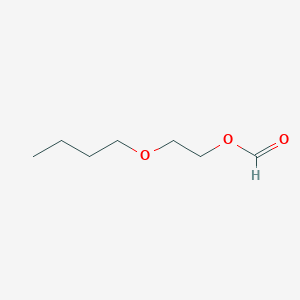

2-Butoxyethyl formate

Description

2-Butoxyethyl formate (CAS 5437-04-7) is an ester with the molecular formula C₉H₁₈O₄ and a molecular weight of 190.23 g/mol. It is structurally characterized by a butoxyethoxy chain linked to a formate ester group. However, its structural analogs, such as glycol ether esters (e.g., acetates, oleates), share similar industrial applications as solvents, plasticizers, or intermediates in organic synthesis.

Properties

CAS No. |

20442-04-0 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2-butoxyethyl formate |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-9-5-6-10-7-8/h7H,2-6H2,1H3 |

InChI Key |

FAZSOJFTOSWHIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-butoxyethyl formate with three structurally related glycol ether esters:

Key Observations:

Chain Length and Functional Groups: this compound and butylglycol acetate share a short ethoxy chain but differ in their ester groups (formate vs. acetate). The formate group may confer higher polarity compared to acetate . 2-Butoxyethyl oleate features a long unsaturated oleate chain, enhancing its compatibility with polymers as a plasticizer . Triethylene glycol monobutyl ether acetate has extended ethoxy units, increasing its boiling point and solvent stability .

Thermal Stability :

- Longer chains (e.g., oleate) and extended ethoxy groups (e.g., triethylene glycol derivatives) correlate with higher predicted boiling points .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-butoxyethyl formate metal complexes, and how are their structural properties characterized?

- Methodology : Transition metal complexes of 2-butoxyethyl derivatives (e.g., xanthates or dithiocarbamates) are typically synthesized via ligand substitution reactions in dimethylformamide (DMF) or ethanol. For example, Fe(II), Co(II), Ni(II), and Cu(II) complexes are prepared by reacting metal salts with 2-butoxyethyl ligands under reflux conditions . Characterization involves:

- Conductivity measurements : Non-electrolyte behavior is confirmed by low molar conductivity values (2.30–38.30 Ω⁻¹·cm²·mol⁻¹) .

- Magnetic susceptibility : Magnetic moments (2.00–4.98 B.M.) suggest tetrahedral geometries for Fe(II), Co(II), and Cu(II), while Ni(II) may adopt octahedral configurations .

- Spectroscopy : UV-Vis absorption bands (e.g., 9433–21777 cm⁻¹) correlate with d-d transitions, aiding in geometry assignment .

Q. How do spectroscopic techniques resolve structural ambiguities in this compound complexes?

- Methodology :

- Electronic spectroscopy : Absorption bands in the visible range (e.g., 9823–21777 cm⁻¹) are analyzed using ligand-field theory. For instance, Ni(II) complexes exhibit transitions (e.g., ) indicative of octahedral geometry .

- Infrared (IR) spectroscopy : Stretching frequencies of C=O (formate) and M-S (metal-sulfur) bonds confirm ligand coordination modes .

- NMR spectroscopy : Proton environments of the butoxyethyl chain and formate group are resolved to verify ligand integrity .

Advanced Research Questions

Q. How can contradictions between magnetic susceptibility data and spectroscopic results in metal complex geometries be resolved?

- Analysis : Magnetic moments for Fe(II) (2.00–2.50 B.M.) suggest tetrahedral geometry, but electronic spectra for Ni(II) (e.g., 9433 cm⁻¹) align with octahedral configurations . To resolve discrepancies:

- Temperature-dependent studies : Variable-temperature magnetic susceptibility can distinguish between spin states (e.g., high-spin vs. low-spin) .

- X-ray crystallography : Definitive structural assignment via crystallographic data overcomes reliance on indirect spectroscopic/magnetic inferences .

- Computational modeling : Density Functional Theory (DFT) calculates ligand-field parameters to validate experimental geometries .

Q. What experimental strategies optimize the catalytic or enzymatic activity of this compound derivatives?

- Methodology :

- Enzyme kinetics : For formate dehydrogenase (FDH)-catalyzed reactions, model-based experimental design (e.g., packed-bed reactors with UV/Vis monitoring) quantifies kinetic parameters (e.g., , ) under steady-state conditions .

- Coordination tuning : Adduct formation with nitrogen-based ligands (e.g., pyridine) modulates Lewis acidity, enhancing catalytic activity in oxidation/reduction reactions .

- Hydrolysis studies : pH-dependent hydrolysis rates of the formate ester group are monitored via HPLC or titration to assess stability in aqueous environments .

Q. How does the lipophilic nature of this compound influence its potential in drug delivery systems?

- Methodology :

- Partition coefficient () : Determined via shake-flask method or computational tools (e.g., PubChem data) to evaluate membrane permeability .

- Liposome encapsulation : Formulate liposomes with this compound derivatives and assess encapsulation efficiency using fluorescence spectroscopy .

- In vitro release studies : Dialysis membranes simulate physiological conditions to quantify sustained release kinetics .

Data Contradictions and Validation

Q. Why do magnetic moments and electronic spectra sometimes conflict in assigning geometries for this compound complexes?

- Root cause : Tetrahedral geometries (e.g., Fe(II)) may exhibit unexpected absorption bands due to ligand-field splitting parameters overlapping with octahedral transitions .

- Resolution :

- Comparative ligand studies : Substitute 2-butoxyethyl ligands with stronger field ligands (e.g., CN⁻) to observe shifts in absorption maxima .

- EPR spectroscopy : Detects zero-field splitting in tetrahedral complexes, distinguishing them from octahedral species .

Q. How reliable are computational models for predicting the reactivity of this compound in synthetic pathways?

- Validation approach :

- Retrosynthetic analysis : Tools like Pistachio/BKMS_METABOLIC databases predict feasible routes (e.g., esterification of 2-butoxyethanol with formic acid) .

- Experimental corroboration : Compare predicted intermediates (e.g., acyloxy radicals) with LC-MS or GC-MS data from reaction mixtures .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.